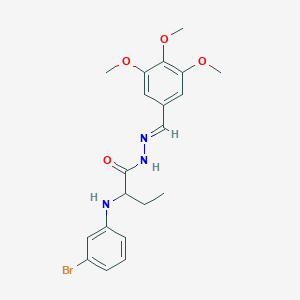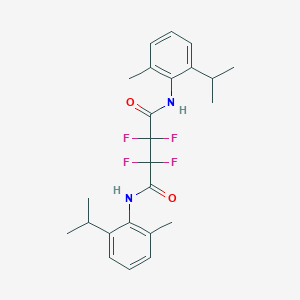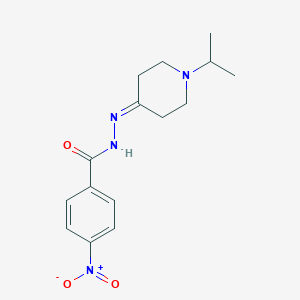![molecular formula C17H16N2O5 B454689 Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B454689.png)
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate is an organic compound with the molecular formula C17H16N2O5. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a nitro group, and an amide linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-amino benzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of the benzoic acid and the acyl chloride group of the nitrobenzoyl chloride. The resulting product is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, base catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 3-[(2-methyl-3-aminobenzoyl)amino]benzoate.
Substitution: Various amides depending on the nucleophile used.
Hydrolysis: 3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid.
科学的研究の応用
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amide linkage and ester group also contribute to the compound’s overall reactivity and interaction with biological molecules .
類似化合物との比較
Ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate can be compared with similar compounds such as:
Methyl 3-[(2-nitrobenzoyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(2-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with the nitrobenzoyl group attached at a different position on the benzoic acid ring.
Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate: Similar structure but with a different substitution pattern on the nitrobenzoyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32g/mol |
IUPAC名 |
ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-4-7-13(10-12)18-16(20)14-8-5-9-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |
InChIキー |
KZEPOULYJQETPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
正規SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{N-[2-(4-chloro-2-methylphenoxy)propanoyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B454609.png)

![2,2,3,3-Tetrafluoropropyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B454614.png)
![2-[(2,4-dimethylphenyl)amino]-N'-[(E)-furan-2-ylmethylidene]butanehydrazide](/img/structure/B454615.png)


![N'-{3-nitrobenzylidene}-4-[(4-isopropylphenoxy)methyl]benzohydrazide](/img/structure/B454620.png)
![2-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B454621.png)
![N'-[(5-methyl-2-furyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B454622.png)
![N'-[1-(2-furyl)ethylidene]-2-hydroxy-3,5-diisopropylbenzohydrazide](/img/structure/B454627.png)
![4-(cyclopentyloxy)-N'-[3-(2-furyl)-2-propenylidene]benzohydrazide](/img/structure/B454628.png)
![4-(cyclopentyloxy)-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B454629.png)
![4-{2-[(4-Chloro-3-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B454630.png)
